molecular formula C19H28N3O4P B14006981 1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine CAS No. 65561-74-2

1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine

Cat. No.: B14006981
CAS No.: 65561-74-2
M. Wt: 393.4 g/mol
InChI Key: NQLSKTJVYRBABK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxy-phosphoryl]oxy-piperidine is a complex organic compound with a unique structure that combines a piperidine ring, a phosphoryl group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxy-phosphoryl]oxy-piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Phosphoryl Group: The phosphoryl group is introduced via phosphorylation reactions, often using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3).

    Attachment of the Imidazole Moiety: The imidazole moiety is attached through nucleophilic substitution reactions, where the imidazole acts as a nucleophile and reacts with an electrophilic center on the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxy-phosphoryl]oxy-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxy-phosphoryl]oxy-piperidine has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for potential therapeutic uses, including as a drug candidate or in drug delivery systems.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxy-phosphoryl]oxy-piperidine involves its interaction with specific molecular targets and pathways. The phosphoryl group and imidazole moiety may play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Hydroxy-TEMPO): A related compound with a similar piperidine ring structure but lacking the phosphoryl and imidazole groups.

    2,2,6,6-Tetramethylpiperidine: Another related compound with a simpler structure, used in various chemical reactions.

Uniqueness

1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxy-phosphoryl]oxy-piperidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the phosphoryl group and imidazole moiety allows for specific interactions and reactivity not seen in simpler related compounds.

Properties

CAS No.

65561-74-2

Molecular Formula

C19H28N3O4P

Molecular Weight

393.4 g/mol

IUPAC Name

1-hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine

InChI

InChI=1S/C19H28N3O4P/c1-15-20-11-12-21(15)27(24,25-16-9-7-6-8-10-16)26-17-13-18(2,3)22(23)19(4,5)14-17/h6-12,17,23H,13-14H2,1-5H3

InChI Key

NQLSKTJVYRBABK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1P(=O)(OC2CC(N(C(C2)(C)C)O)(C)C)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.